Product packaging for beta-L-Rhamnose(Cat. No.:CAS No. 6155-36-8)

beta-L-Rhamnose

Cat. No.: B12793085
CAS No.: 6155-36-8
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-YJRYQGEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-L-Rhamnose, a 6-deoxy hexose sugar, is a critical reagent in glycobiology research. This L-isomer is a natural component found in plant glycosides and the cell wall polysaccharides of numerous bacteria, but is absent in humans and other mammals, making it a prime target for antibacterial therapeutic and vaccine development . It serves as a fundamental building block for various bacterial polysaccharides, including lipopolysaccharides (LPS), extracellular polysaccharides (EPS), and capsular polysaccharides (CPS) . Its key research value lies in its role in the biosynthesis of the bacterial cell wall and its incorporation into the O-antigens of many pathogenic species . Researchers utilize this compound to study bacterial virulence, host-pathogen interactions, and the development of novel antibacterial agents and vaccines . The compound is also valuable in plant science, functioning as a component of the pectic polysaccharides rhamnogalacturonan I and II in plant cell walls . Furthermore, L-rhamnose-containing compounds are gaining attention for their potential application in tumor immunotherapy . This product is strictly for in vitro research applications. It is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B12793085 beta-L-Rhamnose CAS No. 6155-36-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6155-36-8

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6-/m0/s1

InChI Key

SHZGCJCMOBCMKK-YJRYQGEOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

Biosynthesis of L Rhamnose and Its Nucleotide Sugar Precursors

Deoxythymidinediphosphate-L-Rhamnose (dTDP-L-Rhamnose) Biosynthetic Pathway

The biosynthesis of dTDP-L-rhamnose is the most common pathway, especially in bacteria, where it serves as a key precursor for components of lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides in Gram-positive bacteria. portlandpress.comnih.govoup.com This pathway involves a conserved sequence of four enzymatic reactions catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes, collectively known as the RmlABCD pathway. mdpi.comfrontiersin.orgnih.gov

The RmlABCD pathway converts glucose-1-phosphate (Glc-1-P) and deoxythymidine triphosphate (dTTP) into dTDP-L-rhamnose through four sequential steps. frontiersin.orgnih.govresearchgate.net

RmlA (Glucose-1-phosphate thymidylyltransferase): The pathway begins with RmlA (EC 2.7.7.24), which catalyzes the reaction between glucose-1-phosphate and dTTP to form dTDP-D-glucose and pyrophosphate. nih.govfrontiersin.org This enzyme can sometimes exhibit promiscuity, using other nucleotides like UTP, which allows for the synthesis of different UDP-sugars. researchgate.net

RmlB (dTDP-D-glucose 4,6-dehydratase): The second step is catalyzed by RmlB (EC 4.2.1.46). frontiersin.org This enzyme dehydrates dTDP-D-glucose at the C4 and C6 positions to produce dTDP-4-keto-6-deoxy-D-glucose. nih.govplos.org RmlB functions as a homodimer and requires NAD+ as a cofactor. mdpi.comfrontiersin.org It is considered the committed step in the dTDP-L-rhamnose biosynthetic pathway. mdpi.com

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): RmlC (EC 5.1.3.13) performs a complex double epimerization at the C3 and C5 positions of the sugar ring. nih.govplos.org It converts dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-6-deoxy-L-lyxo-4-hexulose (also known as dTDP-4-dehydrorhamnose). nih.govnih.gov This reaction is unusual and proceeds without the need for a cofactor. nih.gov

RmlD (dTDP-4-keto-L-rhamnose reductase): The final step is a reduction reaction catalyzed by RmlD (EC 1.1.1.133). plos.orgresearchgate.net This enzyme reduces the keto group at the C4 position of dTDP-4-keto-L-rhamnose using NAD(P)H as a cofactor, yielding the final product, dTDP-L-rhamnose. nih.govnih.gov

EnzymeEC NumberFunctionSubstrateProduct
RmlA2.7.7.24Thymidylyl transferGlucose-1-phosphate + dTTPdTDP-D-glucose
RmlB4.2.1.464,6-DehydrationdTDP-D-glucosedTDP-4-keto-6-deoxy-D-glucose
RmlC5.1.3.133,5-EpimerizationdTDP-4-keto-6-deoxy-D-glucosedTDP-4-keto-L-rhamnose
RmlD1.1.1.1334-ReductiondTDP-4-keto-L-rhamnosedTDP-L-rhamnose

In many bacteria, the genes encoding the four Rml enzymes (rmlA, rmlB, rmlC, rmlD) are organized in a conserved cluster or operon, often as part of a larger gene cluster responsible for the biosynthesis of surface polysaccharides like the O-antigen. portlandpress.commdpi.comasm.org For instance, in Pseudomonas aeruginosa, the rmlBDAC operon is regulated by the quorum-sensing transcriptional regulator RhlR. semanticscholar.org In Streptococcus species and Lactococcus lactis, the rml genes are also found in clusters associated with cell wall polysaccharide synthesis. portlandpress.comoup.com However, in some bacteria, such as Mycobacterium tuberculosis, the rml genes are dispersed throughout the genome. biorxiv.orgnih.gov The expression of these genes is critical, as their disruption can lead to defects in cell wall synthesis, attenuated growth, and reduced virulence. biorxiv.orgnih.govoup.com

Uridine (B1682114) Diphosphate-L-Rhamnose (UDP-L-Rhamnose) Biosynthetic Pathway

The biosynthesis of UDP-L-rhamnose is the predominant pathway in plants and is also found in other eukaryotes like fungi and algae, as well as in some giant viruses. portlandpress.combiorxiv.orgnih.gov This pathway starts with UDP-D-glucose and involves a similar series of dehydration, epimerization, and reduction reactions as the dTDP-L-rhamnose pathway. nih.govmdpi.com

A key difference is that in eukaryotes, these three catalytic activities are often fused into one, two, or three enzymes. portlandpress.comuniprot.org In the plant Arabidopsis thaliana, three isoenzymes known as Rhamnose Synthases (RHM1, RHM2, RHM3) convert UDP-D-glucose into UDP-L-rhamnose. nih.govmdpi.comuniprot.org These enzymes can be trifunctional, containing the UDP-D-glucose 4,6-dehydratase, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, and UDP-4-keto-L-rhamnose-reductase activities on a single polypeptide chain. uniprot.org For example, the RHM2 protein in Arabidopsis has a dehydratase domain in its N-terminal region and the epimerase/reductase activities in its C-terminal region. uniprot.org Similarly, some giant viruses like the Mimivirus encode enzymes for this pathway, which may be essential for replication in hosts that lack the pathway themselves. nih.govasm.org

Comparative Analysis of L-Rhamnose Biosynthetic Routes Across Organisms

The three main pathways for rhamnose biosynthesis are largely mutually exclusive within a given organism, with the notable exception of some Pseudomonas species that possess both the dTDP-L-rhamnose and GDP-D-rhamnose pathways. biorxiv.org The dTDP-L-rhamnose pathway is the most widespread, found in approximately 42% of bacteria and 21% of archaea, but it is absent in eukaryotes. biorxiv.org In contrast, the UDP-L-rhamnose pathway is the primary route in all plants and is also present in some fungi, algae, and giant viruses. portlandpress.combiorxiv.orgasm.org The GDP-D-rhamnose pathway is the least common, being restricted mainly to the bacterial genera Pseudomonas and Aneurinibacillus, and the chlorovirus PBCV-1. portlandpress.combiorxiv.org

The key distinctions lie in the nucleotide donor (dTTP, UTP, or GTP), the initial substrate (glucose-1-phosphate, UDP-glucose, or GDP-mannose), and the enzymatic organization (separate enzymes vs. fused multifunctional proteins). portlandpress.comresearchgate.netuniprot.org While bacteria and archaea predominantly use the four-enzyme RmlABCD system for dTDP-L-rhamnose, plants and other eukaryotes typically employ large, multifunctional enzymes for UDP-L-rhamnose synthesis. portlandpress.complos.org

CharacteristicdTDP-L-Rhamnose Pathway (Rml)UDP-L-Rhamnose Pathway (RHM/NRS/ER)GDP-D-Rhamnose Pathway (GDP)
Final ProductdTDP-L-rhamnoseUDP-L-rhamnoseGDP-D-rhamnose
Initial SubstrateGlucose-1-phosphate + dTTPUDP-D-glucoseGDP-D-mannose
Key EnzymesRmlA, RmlB, RmlC, RmlD (separate)RHM/NRS/ER (often fused/bifunctional)GMD, RMD (separate)
Predominant OrganismsBacteria, Archaea. portlandpress.combiorxiv.orgPlants, Fungi, Algae, some Viruses. portlandpress.combiorxiv.orgPseudomonas, Aneurinibacillus. biorxiv.orgnih.gov
EnantiomerL-RhamnoseL-RhamnoseD-Rhamnose

Enzymatic and Chemoenzymatic Synthesis of Beta L Rhamnose Containing Glycosides and Oligosaccharides

Recent Advances in Beta-L-Rhamnosylation Strategies

Recent progress in the synthesis of β-L-rhamnosides has been marked by the development of novel catalyst-controlled methods. One such strategy employs readily accessible 2,3-acetonide-protected glycosyl phosphate (B84403) donors. nih.gov This approach has proven effective for the mild and selective synthesis of β-mannosides and β-rhamnosides. nih.gov The protocol demonstrates compatibility with a wide range of functional groups on the nucleophilic acceptor molecule, highlighting its potential for diverse applications in chemical biology. nih.gov

Another significant advancement involves the use of 4-O-ester groups in a weakly nucleophilic environment to direct β-rhamnosylation. This method, assisted by a 2,3-orthocarbonate group, facilitates the formation of the desired β-linkage. nottingham.edu.cn These strategies represent a move towards more reliable and predictable synthesis of challenging 1,2-cis-glycosidic linkages.

Glycosyltransferases in Beta-L-Rhamnose Incorporation

Glycosyltransferases (GTs) are pivotal enzymes that catalyze the transfer of a glycosyl moiety from an activated nucleotide-sugar donor to an acceptor molecule. nih.gov In nature, rhamnosyltransferases are responsible for the incorporation of rhamnose into a wide array of molecules, from small natural products like flavonoids to large bacterial lipopolysaccharides. dundee.ac.ukportlandpress.com These enzymes utilize nucleotide-activated rhamnose, such as thymidine 5'-diphospho-β-L-rhamnose (TDP-β-L-rhamnose) or uridine (B1682114) 5'-diphospho-β-L-rhamnose (UDP-β-L-rhamnose), as the sugar donor. dundee.ac.ukportlandpress.com

The biotransformation of flavonoids using Escherichia coli engineered to express specific plant glycosyltransferases provides an excellent method for the regioselective synthesis of flavonoid glycosides. nih.govacs.org For instance, a strain of E. coli expressing UDP-rhamnose flavonol glycosyltransferase (AtUGT78D1) from Arabidopsis thaliana has been successfully used to produce quercetin 3-O-rhamnoside. nih.govacs.org The production of this compound was significantly increased by co-expressing AtUGT78D1 with rhamnose synthase gene 2 (RHM2), which is responsible for converting UDP-glucose to UDP-rhamnose. nih.govacs.org This demonstrates the potential of metabolic engineering to enhance the synthesis of specific rhamnosides.

In another example, a three-enzyme cascade system was developed for the synthesis of isorhamnetin-3-O-rhamnoside. This system utilized a rhamnosyltransferase (78D1 from A. thaliana), glycine max sucrose synthase, and UDP-rhamnose synthase, coupled with a UDP-rhamnose regeneration system, achieving a 100% molar conversion. mdpi.com

The structural and mutational analysis of plant rhamnosyltransferase UGT89C1 from Arabidopsis thaliana has provided detailed insights into the interactions between the enzyme and its substrates, UDP-β-L-rhamnose and quercetin. researchgate.net Key amino acid residues essential for sugar donor recognition and specificity have been identified, which is crucial information for future enzyme engineering efforts. researchgate.net

Table 1: Examples of Glycosyltransferases in this compound Incorporation

Enzyme Source Organism Acceptor Substrate(s) Product(s)
AtUGT78D1 Arabidopsis thaliana Quercetin, Kaempferol Quercetin 3-O-rhamnoside, Kaempferol 3-O-rhamnoside
78D1 Arabidopsis thaliana Isorhamnetin Isorhamnetin-3-O-rhamnoside
UGT89C1 Arabidopsis thaliana Flavonols 7-O-rhamnosylated flavonols

Glycosidases and Reverse Hydrolysis for this compound Derivative Synthesis

Glycosidases, enzymes that typically hydrolyze glycosidic bonds, can be used for synthesis through a process called reverse hydrolysis. This thermodynamically controlled process utilizes monosaccharides as donors, which are often less expensive than the activated sugar nucleotides required by glycosyltransferases. plos.orgresearchgate.net α-L-Rhamnosidases are a class of glycosidases that can catalyze the synthesis of rhamnose-containing compounds (RCCs) by this mechanism. plos.orgresearchgate.net

An α-L-rhamnosidase from Alternaria sp. L1, expressed in Pichia pastoris, was used to synthesize novel RCCs. plos.org Using L-rhamnose as the donor and various acceptors like mannitol, fructose, and esculin, the enzyme produced α-L-rhamnopyranosyl-(1→6')-D-mannitol, α-L-rhamnopyranosyl-(1→1')-β-D-fructopyranose, and 6,7-dihydroxycoumarin α-L-rhamnopyranosyl-(1→6')-β-D-glucopyranoside. figshare.com The yield of the mannitol derivative reached 36.1% under optimized conditions. plos.org

Fungal α-L-rhamnosidases have also been studied for the synthesis of rutinosides and rutinose through reverse hydrolysis. researchgate.net Enzymes from Aspergillus niger were found to be particularly effective in synthesizing narirutin (naringenin-7-β-d-rutinoside) from prunin and rhamnose. researchgate.net

Table 2: Synthesis of Rhamnose Derivatives via Reverse Hydrolysis by α-L-Rhamnosidases

Enzyme Source Acceptor Product Max Yield (%)
Alternaria sp. L1 Mannitol α-L-rhamnopyranosyl-(1→6')-D-mannitol 36.1
Alternaria sp. L1 Fructose α-L-rhamnopyranosyl-(1→1')-β-D-fructopyranose 11.9
Alternaria sp. L1 Esculin 6,7-dihydroxycoumarin α-L-rhamnopyranosyl-(1→6')-β-D-glucopyranoside 17.9
Aspergillus niger Prunin Narirutin Not specified

Chemoenzymatic Approaches for Complex this compound Structures

Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to construct complex carbohydrate structures. nih.gov This approach allows for the introduction of modifications and functional groups that may not be accessible through purely enzymatic routes.

An efficient chemoenzymatic synthesis of structurally well-defined antibody-rhamnose cluster conjugates has been reported. mdpi.com This method is designed to recruit natural anti-rhamnose antibodies to enhance the therapeutic effects of the antibody. mdpi.com

The synthesis of L-rhamnose-linked amino glycerolipids is another example of a chemoenzymatic approach. In this synthesis, the hydroxyl groups of L-rhamnose are first chemically protected with acetyl groups. nih.gov This is followed by a series of chemical steps to create a phenyl thioglycoside donor, which is then used in a silver triflate-promoted glycosylation of a glycerolipid alcohol. nih.gov The final deprotection step yields the desired glycolipid. nih.gov

Furthermore, chemoenzymatic strategies have been developed for the synthesis of L-rhamnulose and L-fuculose from L-rhamnose and L-fucose, respectively. nih.gov This two-step process involves an initial enzymatic isomerization and targeted phosphorylation, followed by a chemical de-phosphorylation step to yield the final product with high purity and yield. nih.gov

Directed Evolution and Enzyme Engineering for Enhanced Synthesis

Directed evolution and enzyme engineering are powerful tools for altering the properties of enzymes, such as their substrate specificity, activity, and stability. While specific examples focusing solely on beta-L-rhamnosylation are emerging, the principles have been widely applied in glycoscience.

Structure-based enzyme engineering has been impactful in the field of in vitro glycorandomization, where the sugar moieties of natural products are altered to create novel derivatives with potentially enhanced biological activities. nih.gov The crystal structure of the plant rhamnosyltransferase UGT89C1 in complex with its substrates has revealed key residues for sugar donor recognition. researchgate.net This structural information is invaluable for future rational design and engineering of rhamnosyltransferases to accept different donors or acceptors, or to improve their catalytic efficiency.

The identification of a novel ginsenoside-transforming α-L-rhamnosidase from Bifidobacterium and subsequent protein structure predictions have shed light on structural features that may influence its substrate specificity. nih.gov Such insights are crucial for engineering these enzymes to improve the efficiency and specificity of the biotransformation process for producing pharmacologically active ginsenosides. nih.gov

Preparation of Nucleoside and Phosphonate Derivatives of L-Rhamnose

The synthesis of nucleoside and phosphonate analogues of L-rhamnose is an area of interest due to their potential as enzyme inhibitors or probes for studying biological pathways. Practical procedures have been developed for the production of variously blocked compounds from L-rhamnose, which can serve as indirect β-L-rhamnosyl donors. nih.govresearchgate.net This has led to new methods for synthesizing aromatic nucleoside analogues. nih.govresearchgate.net

A series of phosphonates and ketosephosphonates with an L-rhamnose scaffold have been synthesized and evaluated as potential inhibitors of α-D-glucose 1-phosphate thymidylyltransferase (Cps2L), a key enzyme in the L-rhamnose biosynthesis pathway of Streptococcus pneumoniae. nih.govacs.org The most potent inhibitor in this series was L-rhamnose 1C-phosphonate. nih.govacs.org Enzyme-inhibitor binding experiments using WaterLOGSY NMR have provided insights into the binding promiscuity of enzymes in this pathway and the mechanism of inhibition. nih.govacs.org

Metabolism and Catabolism of L Rhamnose in Microbial Systems

L-Rhamnose Transport Mechanisms

The initial step in L-rhamnose metabolism is its transport across the cell membrane. Microorganisms have evolved specific transporter systems to efficiently uptake this sugar from the environment.

In prokaryotes, such as Escherichia coli, L-rhamnose uptake is primarily mediated by the RhaT transport system, which functions as a proton symporter. mdpi.comigem.orgtandfonline.com This transporter belongs to the drug/metabolite transporter (DMT) superfamily. plos.org The expression of the rhaT gene is induced by the presence of L-rhamnose and is regulated by the transcriptional activators RhaS and RhaR. igem.orgtandfonline.comfrontiersin.org

In contrast, the transport of L-rhamnose in eukaryotes, particularly fungi, has been less understood until recently. While bacterial RhaT transporters have no reported eukaryotic homologues, a novel L-rhamnose transporter, RhtA, has been identified in the filamentous fungus Aspergillus niger. plos.orgnih.gov RhtA is a member of the Major Facilitator Superfamily (MFS) and is classified within the Fucose:H+ Symporter (FHS) family. plos.org Its expression is significantly upregulated in the presence of L-rhamnose. plos.org

Some bacteria, like those in the order Enterobacteriales, possess additional transport systems, such as the RhiTN operon, which is involved in the uptake of oligosaccharides produced during the breakdown of rhamnogalacturonan. frontiersin.org Furthermore, ABC (ATP-binding cassette) transporters for L-rhamnose have been identified in some archaea, such as Haloferax volcanii. researchgate.net

Table 1: Examples of L-Rhamnose Transport Systems in Microorganisms

Transporter/SystemOrganism(s)Transporter FamilyMechanism
RhaTEscherichia coli, Salmonella typhimuriumDrug/Metabolite Transporter (DMT)L-rhamnose/H+ symporter
RhtAAspergillus nigerMajor Facilitator Superfamily (MFS)L-rhamnose:H+ symporter
RhiTNEnterobacteriales-Uptake of rhamnogalacturonan-derived oligosaccharides
RhcJHaloferax volcaniiABC TransporterL-rhamnose uptake

Pathways of L-Rhamnose Catabolism (e.g., Phosphorylated and Non-Phosphorylated)

Once inside the cell, L-rhamnose is catabolized through distinct pathways, which can be broadly categorized as phosphorylated and non-phosphorylated.

Phosphorylated Pathway: This pathway is common in bacteria, including E. coli. nih.govresearchgate.net It involves the following key enzymatic steps:

L-Rhamnose isomerase (RhaA): Converts L-rhamnose to L-rhamnulose. nih.govasm.org

L-Rhamnulokinase (RhaB): Phosphorylates L-rhamnulose to form L-rhamnulose-1-phosphate. nih.govasm.org

L-Rhamnulose-1-phosphate aldolase (B8822740) (RhaD): Cleaves L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. nih.govasm.org

DHAP enters the central glycolytic pathway. mdpi.com The fate of L-lactaldehyde can vary depending on the organism and environmental conditions, being either oxidized to lactate (B86563) or reduced to 1,2-propanediol. igem.orgnih.gov

Non-Phosphorylated Pathway: This pathway is characteristic of fungi and has also been identified in some bacterial species like Azotobacter vinelandii and Sphingomonas sp. nih.govcdnsciencepub.commdpi.com The key enzymes in this pathway are:

L-Rhamnose-1-dehydrogenase (LRA1/LraA): Oxidizes L-rhamnose to L-rhamnono-γ-lactone. mdpi.com

L-Rhamnono-γ-lactonase (LRA2/LrlA): Hydrolyzes the lactone to L-rhamnonate. mdpi.com

L-Rhamnonate dehydratase (LRA3/LrdA): Dehydrates L-rhamnonate to L-2-keto-3-deoxyrhamnonate (L-KDR). mdpi.com

L-2-keto-3-deoxyrhamnonate aldolase (LRA4/LkaA): Cleaves L-KDR into pyruvate (B1213749) and L-lactaldehyde. cdnsciencepub.commdpi.com

A variation of the non-phosphorylating pathway, known as the "diketo-hydrolase route," has also been described. In this route, L-KDR is converted to pyruvate and L-lactate through the action of L-KDR 4-dehydrogenase. oup.com

Table 2: Comparison of L-Rhamnose Catabolic Pathways

FeaturePhosphorylated PathwayNon-Phosphorylated Pathway
Key Intermediate L-Rhamnulose-1-phosphateL-2-keto-3-deoxyrhamnonate (L-KDR)
End Products Dihydroxyacetone phosphate (DHAP), L-LactaldehydePyruvate, L-Lactaldehyde
Typical Organisms Bacteria (e.g., E. coli)Fungi (e.g., Aspergillus niger), some bacteria

Transcriptomic and Proteomic Responses to L-Rhamnose Metabolism

The utilization of L-rhamnose triggers significant changes in the gene and protein expression profiles of microorganisms. These responses ensure the efficient breakdown of the sugar and adaptation to its presence as a carbon source.

In E. coli, the presence of L-rhamnose induces the rha operons. The rhaRS operon, which is constitutively expressed at low levels, is induced by the binding of L-rhamnose to the RhaR transcriptional regulator. mdpi.com This leads to increased expression of both RhaR and RhaS. RhaS, in the presence of L-rhamnose, then activates the transcription of the rhaBAD operon (encoding the catabolic enzymes) and the rhaT gene (encoding the transporter). mdpi.comigem.orgfrontiersin.org This regulatory cascade is also subject to catabolite repression by glucose, mediated by the cAMP receptor protein (CRP). igem.orgfrontiersin.org

Transcriptomic studies in E. coli have shown that L-rhamnose can globally modulate gene expression, promoting a planktonic state by upregulating genes for rhamnose transport and metabolism while downregulating genes related to adhesion and biofilm formation. mdpi.comnih.gov

In fungi like Aspergillus niger, the genes encoding the enzymes of the non-phosphorylated pathway (the LRA genes) are often found in a gene cluster. mdpi.com The expression of these genes is induced by L-rhamnose. cdnsciencepub.commdpi.com For instance, the transcription of the L-rhamnose dehydrogenase gene (lraA) is highly specific and significantly upregulated in the presence of L-rhamnose. mdpi.com The transcriptional activator RhaR is also involved in mediating this induction in fungi. nih.gov Proteomic analyses of A. niger have been instrumental in identifying L-rhamnose-specific transporters, like RhtA, by observing their increased abundance in the plasma membrane when the fungus is grown on L-rhamnose. plos.org

In Bacillus subtilis, the rhaEWRBMA operon, which is involved in L-rhamnose catabolism, is regulated by the DeoR-type transcriptional regulator RhaR and is also subject to carbon catabolite repression via CcpA. asm.orgnih.gov Interestingly, the inducer molecule that causes RhaR to detach from the operator is not L-rhamnose itself, but rather the downstream intermediate L-rhamnulose-1-phosphate. nih.gov

Metabolic Flux Analysis of L-Rhamnose Utilization

Metabolic flux analysis (MFA) provides a quantitative understanding of the flow of metabolites through the intricate network of biochemical reactions within a cell. Studies employing MFA have shed light on the efficiency and routing of carbon from L-rhamnose into central metabolism.

In E. coli, MFA has been used to investigate the metabolism of L-rhamnose under both anaerobic and aerobic conditions. nih.gov Under anaerobic conditions, the L-lactaldehyde produced from L-rhamnose catabolism is primarily reduced to 1,2-propanediol, which is then secreted. nih.govbiorxiv.org Aerobically, while it is expected that L-lactaldehyde would be oxidized to lactate and funneled into the central metabolism, studies have shown that 1,2-propanediol is still a major by-product. nih.gov This indicates a key role for fermentative pathways in L-rhamnose metabolism even in the presence of oxygen. nih.gov

In the foodborne pathogen Listeria monocytogenes, anaerobic metabolism of rhamnose leads to the production of 1,2-propanediol. biorxiv.org This can then be further metabolized within bacterial microcompartments (BMCs), a process stimulated by vitamin B12, leading to the formation of propionate (B1217596) and 1-propanol (B7761284) and generating additional ATP. biorxiv.org This highlights how the flux from rhamnose can be directed to specialized metabolic modules to enhance energy generation and growth.

In solvent-producing clostridia, such as Clostridium beijerinckii, L-rhamnose can be fermented to produce butanol and other solvents. researchgate.net Metabolic flux analysis of these fermentations can reveal bottlenecks and regulatory points in the pathway, providing valuable information for optimizing the production of biofuels and biochemicals from rhamnose-containing biomass. researchgate.net

Structural and Functional Roles of L Rhamnose in Biological Macromolecules

L-Rhamnose as a Constituent of Plant Cell Wall Polysaccharides

In the intricate framework of plant cell walls, L-rhamnose is a key building block of pectic polysaccharides, which are essential for cell wall integrity, flexibility, and plant growth. nih.govontosight.ai

L-rhamnose is a fundamental component of two major pectic polysaccharides: Rhamnogalacturonan I (RG-I) and Rhamnogalacturonan II (RG-II). nih.govontosight.ai

Rhamnogalacturonan I (RG-I) possesses a backbone of alternating α-1,4-linked D-galacturonic acid and α-1,2-linked L-rhamnose residues. researchgate.netnih.gov This backbone is often substituted with side chains of neutral sugars like arabinans, galactans, and arabinogalactans, which are attached to the rhamnose units. researchgate.nettandfonline.comcapes.gov.br The structure of these side chains can be highly diverse, varying depending on the plant species, tissue type, and developmental stage. researchgate.net This structural complexity allows RG-I to play a significant role in the biomechanics of the plant cell wall and contributes to its gelling properties. nih.govresearchgate.net

Rhamnogalacturonan II (RG-II) is a structurally complex and highly conserved pectic polysaccharide found in the primary cell walls of all vascular plants. nih.govannualreviews.org Though a minor component, it is essential for normal plant growth and development. nih.govannualreviews.orgoup.com The intricate structure of RG-II consists of a homogalacturonan backbone with complex side chains composed of at least 12 different types of glycosyl residues, including L-rhamnose, linked by more than 20 distinct glycosidic bonds. nih.govannualreviews.org A unique feature of RG-II is its ability to form a dimer through a borate (B1201080) diester cross-link, which is crucial for the formation of a three-dimensional pectic network within the cell wall, contributing to its mechanical strength. nih.govannualreviews.org

Table 1: Comparison of RG-I and RG-II Structures
FeatureRhamnogalacturonan I (RG-I)Rhamnogalacturonan II (RG-II)
Backbone StructureAlternating D-galacturonic acid and L-rhamnose residues researchgate.netnih.govHomogalacturonan nih.govannualreviews.org
L-Rhamnose Linkageα-1,2-linked to galacturonic acid researchgate.netPresent in complex side chains ontosight.ainih.gov
Side ChainsArabinans, galactans, arabinogalactans attached to rhamnose researchgate.nettandfonline.comcapes.gov.brHighly complex, containing at least 12 different glycosyl residues nih.govannualreviews.org
Cross-linkingInteractions with other cell wall components researchgate.netBorate diester cross-linking to form dimers nih.govannualreviews.org
ConservationVariable structure depending on source researchgate.netHighly conserved across vascular plants nih.govannualreviews.org

L-Rhamnose in Bacterial Glycoconjugates and Cell Envelope Structures

L-rhamnose is a prevalent monosaccharide in the cell envelopes of many bacteria, where it is a component of various glycoconjugates that are critical for bacterial survival, virulence, and interaction with the environment. nih.govportlandpress.combiomedres.us

In Gram-negative bacteria, the O-antigen is the outermost region of the lipopolysaccharide (LPS) molecule and is a major surface antigen. L-rhamnose is a common constituent of the repeating oligosaccharide units that form the O-antigen polymer. acs.orgbiorxiv.org The specific composition and linkages of sugars, including L-rhamnose, in the O-antigen determine the serotype of the bacterium and are crucial for its virulence and interaction with the host immune system. acs.org For example, in some strains of Escherichia coli and Salmonella enterica, L-rhamnose is an integral part of the O-antigen structure. acs.orgbiorxiv.org

Many bacteria produce a protective outer layer known as a capsule, composed of capsular polysaccharides (CPS), or secrete extracellular polymeric substances (EPS) that contribute to biofilm formation. mdpi.com L-rhamnose is frequently found in these polysaccharides. biorxiv.org These rhamnose-containing polymers play a crucial role in protecting the bacteria from environmental stresses, such as desiccation and host immune responses, and are often important virulence factors. nih.gov When secreted as EPS, they contribute to the structural integrity of biofilms, facilitating bacterial adhesion and colonization. mdpi.com

In many Gram-positive bacteria, particularly within the genera Streptococcus, Enterococcus, and Lactococcus, L-rhamnose is a major component of cell wall-anchored polysaccharides (CWPs). nih.govresearchgate.netnih.gov These rhamnose-containing CWPs are covalently linked to the peptidoglycan and are considered functional analogues of wall teichoic acids (WTAs) found in other Gram-positive bacteria. researchgate.netnih.gov These complex polysaccharides are critical for cell wall architecture, cell division, and pathogenesis. nih.govresearchgate.net

Table 2: L-Rhamnose in Bacterial Glycoconjugates
GlycoconjugateBacterial TypeLocationFunctionKey Features
O-Antigen of LPSGram-negativeOuter membraneVirulence, serotype determination, host immune interaction acs.orgRepeating oligosaccharide units containing L-rhamnose acs.orgbiorxiv.org
Capsular Polysaccharides (CPS)Gram-positive and Gram-negativeCell surfaceProtection from environmental stress, virulence factor nih.govHigh molecular weight polymers often containing L-rhamnose biorxiv.org
Extracellular Polymeric Substances (EPS)Gram-positive and Gram-negativeExtracellular matrix of biofilmsBiofilm formation, adhesion, colonization mdpi.comSecreted polysaccharides, often including L-rhamnose mdpi.com
Cell Wall-Anchored Polysaccharides (CWPs)Gram-positiveCovalently linked to peptidoglycanCell wall architecture, cell division, pathogenesis nih.govresearchgate.netMajor component of the cell wall in certain genera, rich in L-rhamnose nih.govresearchgate.netnih.gov

Certain bacteria, most notably Pseudomonas aeruginosa, produce a class of glycolipid biosurfactants called rhamnolipids. dispersa.catandfonline.com These molecules consist of one or two L-rhamnose sugar moieties (forming a hydrophilic head) linked to one or two β-hydroxy fatty acid chains (forming a hydrophobic tail). dispersa.ca This amphipathic structure gives rhamnolipids excellent surfactant properties, allowing them to reduce surface and interfacial tension. biomedres.usscispace.com Rhamnolipids play a role in bacterial motility, biofilm development, and the uptake of hydrophobic substrates. tandfonline.com Due to their biodegradability and versatile properties, rhamnolipids have potential applications in various industries, including bioremediation, agriculture, and pharmaceuticals. dispersa.casciencepublishinggroup.com

Compound Names Mentioned

beta-L-Rhamnose

L-Rhamnose

D-Galacturonic acid

Arabinan

Galactan

Arabinogalactan (B145846)

Homogalacturonan

Lipopolysaccharide (LPS)

Peptidoglycan

Wall Teichoic Acid (WTA)

Rhamnolipid

L-Rhamnose in Fungal and Viral Glycan Structures

While less common than in bacteria, L-rhamnose is a significant component of the cell wall and glycoproteins in certain fungi and viruses, where it contributes to structural integrity and pathogenicity. nih.govmdpi.comnih.gov

In fungi, L-rhamnose is found in the cell walls of several medically and agriculturally important species. mdpi.com For instance, in the pathogenic fungus Sporothrix schenckii, the causative agent of sporotrichosis, rhamnose is a key constituent of glycoproteins in the outer cell wall layer. mdpi.comresearchgate.net These rhamnose-containing structures, known as peptidorhamnomannans, are signature molecules on the surface of both yeast and mycelial forms of the fungus. mdpi.com The biosynthesis of these rhamnoconjugates is essential for the normal composition of the cell wall; disruption of UDP-L-rhamnose synthesis leads to a depletion of rhamnose in N-linked and O-linked glycans, affecting cell wall integrity and the exposure of other components like β-1,3-glucan. mdpi.com Similarly, in Scedosporium/Pseudallescheria boydii, a fungus that can cause severe infections in immunocompromised individuals, peptidorhamnomannan is involved in conidial germination, viability, and interaction with host macrophages. mdpi.com The synthesis of rhamnose has also been proven essential for the pathogenicity of the vascular wilt fungus Verticillium dahliae. nih.gov

The enzymatic machinery for rhamnose incorporation in fungi is an active area of research. Enzymes known as rhamnosyltransferases are responsible for transferring rhamnose from a sugar donor, such as UDP-L-rhamnose, to an acceptor molecule. mdpi.com Recently, putative rhamnosyltransferase genes have been identified in the S. schenckii genome, providing insight into the fungal-specific pathways of glycan assembly. mdpi.com

Table 1: L-Rhamnose in Fungal Glycans

Fungal Species Rhamnose-Containing Structure Biological Role
Sporothrix schenckii Peptidorhamnomannan Cell wall integrity, host interaction mdpi.com
Scedosporium/Pseudallescheria boydii Peptidorhamnomannan Conidia germination, viability, uptake by macrophages mdpi.com
Verticillium dahliae Cell wall glycans Pathogenicity, host colonization nih.gov
Magnaporthe grisea Glycoproteins, Exopolysaccharides Host-pathogen interactions researchgate.net

In the viral kingdom, L-rhamnose has been identified in the complex glycan structures of some Nucleocytoplasmic Large DNA Viruses (NCLDVs). nih.gov Research on Acanthocystis turfacea chlorella virus 1 (ATCV-1) and Acanthamoeba polyphaga mimivirus has revealed the presence of genes encoding enzymes for the synthesis of L-rhamnose. nih.gov This is significant because it suggests these large viruses encode their own machinery for glycosylation, a process typically reliant on the host cell. Preliminary analysis indicates that rhamnose is a component of the glycan(s) attached to the major capsid protein of ATCV-1, similar to what has been reported for the virus PBCV-1. nih.gov The presence of these sugar-modifying enzymes, expressed as late genes, is consistent with their role in the post-translational modification of capsid proteins, which is essential for virus replication and infection. nih.gov

Glycan-Mediated Host-Microbe Interactions Involving L-Rhamnose

The interactions between hosts and microbes are often mediated by the glycans present on their cell surfaces. nih.govfrontiersin.org L-rhamnose, being a common component of microbial surface structures but absent in humans, plays a critical role in these recognition events, influencing adhesion, virulence, and immune responses. portlandpress.combiomedres.usmdpi.com

In fungi, rhamnose-containing glycans are directly implicated in processes that affect host-pathogen interactions. researchgate.net The rhamnomannans on the surface of Scedosporium/Pseudallescheria are recognized by the host's innate immune system. nih.gov Specifically, terminal rhamnose and mannose residues are thought to be structural motifs recognized by Toll-like receptors (TLRs), key pattern recognition receptors that trigger immune responses. nih.gov The importance of rhamnose in fungal virulence is highlighted by studies on Verticillium dahliae, where the deletion of a gene for UDP-rhamnose biosynthesis resulted in a complete loss of pathogenicity, impairing the fungus's ability to colonize host roots. nih.gov This demonstrates that even as a minor cell wall component, rhamnose is essential for the fungus to establish infection. nih.gov

In bacteria, L-rhamnose is a frequent and important component of the O-antigen of lipopolysaccharides (LPS) on the outer membrane of many Gram-negative pathogens, such as Escherichia coli and Vibrio cholerae. nih.govbiorxiv.org The O-antigen is highly variable and contributes to the serotype of the bacterium. Its composition, including the presence of rhamnose, is critical for virulence. biorxiv.org Disruption of the L-rhamnose biosynthetic pathway in bacteria can lead to defective colonization, loss of serum resistance, and an inability to sustain an infection. biorxiv.org For instance, the rhamnose-rich O-antigen of the plant pathogen Xylella fastidiosa is crucial for adhesion and host colonization. researchgate.net

The host, in turn, has evolved mechanisms to recognize these microbial rhamnose structures. L-rhamnose-binding lectins (RBLs) are a family of proteins involved in innate immunity in various organisms, from invertebrates to fish. nih.govmdpi.com These lectins can recognize and bind to L-rhamnose on the surface of pathogens, leading to agglutination and facilitating their clearance by phagocytes. nih.govmdpi.com For example, a lectin from the bivalve Glycymeris yessoensis can bind to and suppress the growth of E. coli by recognizing L-rhamnose in its LPS. nih.gov

Furthermore, human cells themselves possess specific recognition sites for L-rhamnose. An α-L-rhamnose specific lectin site has been identified on human dermal fibroblasts. biomedres.usnih.gov The binding of rhamnose-rich polysaccharides to this site can function as a signal transducer, stimulating cell proliferation and modulating gene expression, which suggests a complex role for rhamnose recognition in human cellular processes. biomedres.usnih.gov

Table 2: Role of L-Rhamnose in Host-Microbe Interactions

Organism Type Rhamnose-Containing Molecule Function in Interaction Host Recognition Mechanism
Fungi Rhamnomannans, Cell wall glycans Adhesion, Virulence, Pathogenicity nih.govresearchgate.net Toll-like Receptors (TLRs) nih.gov
Bacteria Lipopolysaccharide (LPS) O-Antigen Adhesion, Colonization, Virulence, Serum resistance biorxiv.orgresearchgate.net L-Rhamnose-Binding Lectins (RBLs) nih.gov

| Host (Human) | N/A | Signal transduction upon binding rhamnose nih.gov | α-L-Rhamnose specific lectin sites on fibroblasts biomedres.usnih.gov |

Q & A

Q. What analytical techniques are most reliable for identifying and quantifying beta-L-Rhamnose in complex glycan mixtures?

this compound is typically identified using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation . High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detectors is preferred for quantification due to its sensitivity to non-UV-absorbing sugars. Thin-layer chromatography (TLC) can serve as a preliminary screening tool but requires validation with orthogonal methods . For glycan mixtures, enzymatic digestion followed by linkage-specific derivatization (e.g., permethylation) enhances resolution in MS-based workflows.

Q. How can researchers ensure the purity of this compound samples for in vitro studies?

Purity verification involves a combination of:

  • Chromatographic assays : HPLC with ≥99% purity thresholds .
  • Spectroscopic validation : Absence of extraneous peaks in NMR spectra.
  • Melting point analysis : Consistency with literature values (e.g., 82–85°C for anhydrous forms). Reproducibility requires adherence to protocols for solvent removal, lyophilization, and storage under anhydrous conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. What methodological challenges arise in the stereoselective synthesis of this compound derivatives?

The axial C2 hydroxyl group in this compound complicates stereocontrol during glycosylation. Key strategies include:

  • Protecting group strategies : Temporary masking of hydroxyls (e.g., benzyl, acetyl) to direct regioselectivity .
  • Catalytic methods : Use of thioglycoside donors with Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance β-anomer formation .
  • Kinetic vs. thermodynamic control : Optimization of reaction temperature and solvent polarity to favor β-linkage. Contradictions in reported yields often stem from variations in donor-acceptor ratios or solvent systems, necessitating detailed replication of conditions .

Q. How can researchers resolve discrepancies in reported biological roles of this compound in bacterial glycans?

Conflicting data on its immunogenicity or structural roles require:

  • Comparative glycomics : Profiling glycans across bacterial strains (e.g., Mycobacterium spp.) using lectin arrays or glycan microarrays .
  • Gene knockout studies : Correlating rml operon deletions with glycan structural changes and host immune responses .
  • Molecular dynamics simulations : Modeling interactions between this compound-containing glycans and host receptors (e.g., TLRs) to predict functional outcomes .

Q. What experimental design considerations are critical for studying this compound metabolism in vivo?

  • Isotopic labeling : Incorporation of ¹³C-labeled precursors to trace metabolic flux in microbial or plant systems .
  • Enzyme kinetics assays : Use of recombinant rhamnosyltransferases (e.g., RmlB) with UDP-L-Rhamnose as a substrate to measure turnover rates .
  • Inhibitor controls : Application of rhamnose analogs (e.g., 2-deoxy-L-rhamnose) to validate pathway specificity .
  • Ethical and feasibility alignment : Adherence to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing animal or microbial models .

Data Interpretation and Contradiction Analysis

Q. How should researchers address inconsistencies in NMR chemical shift data for this compound across studies?

Variations may arise from:

  • Solvent effects : D₂O vs. CD₃OD can alter proton shifts by 0.1–0.3 ppm.
  • pH-dependent anomerization : Equilibrium between α and β forms in solution . Mitigation strategies include:
  • Standardized reporting : Documenting solvent, temperature, and concentration in metadata .
  • Cross-referencing databases : Using platforms like Biological Magnetic Resonance Data Bank (BMRB) for validated shifts .

Q. What statistical approaches are recommended for meta-analyses of this compound’s role in plant cell wall integrity?

  • Heterogeneity testing : Apply statistics to quantify variability across studies (e.g., Arabidopsis vs. maize models) .
  • Subgroup analysis : Stratify data by plant species, growth conditions, or extraction methods.
  • Dose-response modeling : Assess linear/non-linear relationships between rhamnose content and mechanical strength .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound extraction from plant biomass?

  • Step 1 : Acid hydrolysis (2M TFA, 120°C, 2h) to release monosaccharides.
  • Step 2 : Neutralization and filtration to remove lignin residues.
  • Step 3 : Derivatization (e.g., alditol acetates) for GC-MS analysis . Documenting deviations (e.g., hydrolysis time ±5 minutes) is critical for inter-lab comparisons .

Q. How can researchers validate novel this compound-binding proteins identified via affinity chromatography?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) .
  • Competitive ELISA : Use free rhamnose to confirm specificity.
  • X-ray crystallography : Resolve binding pocket interactions at ≤2.0 Å resolution .

Tables for Key Methodological Parameters

Analytical Technique Detection Limit Application Reference
HPLC-ELSD0.1 µg/mLQuantification in plant extracts
¹³C-NMR1 mMAnomer differentiation
MALDI-TOF MS10 pmolGlycan profiling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.